molecular formula C10H8N2O2 B095959 5-Phenyluracil CAS No. 15761-83-8

5-Phenyluracil

Cat. No.: B095959
CAS No.: 15761-83-8
M. Wt: 188.18 g/mol
InChI Key: UIKIQOAXFYAWPW-UHFFFAOYSA-N
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Description

5-Phenyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the substitution of a phenyl group at the fifth position of the uracil ring

Scientific Research Applications

5-Phenyluracil has several scientific research applications:

Mechanism of Action

Target of Action

5-Phenyluracil is a pyrimidine analog, similar to 5-Fluorouracil . Its primary target is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

The main mechanism of action of this compound is thought to be the binding of the deoxyribonucleotide of the drug and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS to form a covalently bound ternary complex . This interaction inhibits the function of TS, thereby interfering with DNA synthesis .

Biochemical Pathways

This compound disrupts pyrimidine nucleotide pool balances, leading to uracil incorporation in DNA . This incorporated uracil is then recognized and removed by the uracil base excision repair (BER) pathway . Non-coding RNAs also play a significant role in determining the response of cells to this compound. These transcripts can affect cell response to the drug by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

It’s known that the oral absorption of 5-fluorouracil, a similar compound, is incomplete, with a short biological half-life and an obvious peak-valley phenomenon . This leads to the frequent administration requirement and severe side effects .

Result of Action

The result of this compound’s action at the molecular level is the disruption of DNA synthesis, which can lead to cell death . At the cellular level, this can result in the inhibition of cancer cell growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of similar compounds, such as 5-Fluorouracil, can be influenced by factors such as the patient’s overall health, the presence of other medications, and specific characteristics of the cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyluracil typically involves a two-step process. The first step is a ligand-free Suzuki-Miyaura cross-coupling reaction starting from totally deprotected 5-iodo-(2′-deoxy)uridine. This is followed by a deglycosylation procedure in pure water with the assistance of microwave irradiation . Another method involves a one-pot two-step coupling/cleavage sequence .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of microwave-assisted reactions and efficient coupling techniques are likely to be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyluracil undergoes various chemical reactions, including:

    Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The uracil moiety can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, the Suzuki-Miyaura cross-coupling yields 5-aryluracil derivatives .

Comparison with Similar Compounds

Uniqueness: 5-Phenyluracil is unique due to the presence of the phenyl group, which can significantly alter its chemical properties and biological activity compared to other uracil derivatives. This substitution can enhance its stability and binding interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

5-phenyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKIQOAXFYAWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301815
Record name 5-PHENYLURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15761-83-8
Record name 15761-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-PHENYLURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4-Dimethoxy-5-phenyl-pyrimidine was suspended in 6N HCl and heated to 100 C for 24 h. Solution was cooled in an ice bath to afford title compound as a white solid 119 mg (80% yield). HNMR (500 MHz, dmso); δ11.25 (1H, s), 11.15 (1H, d), 7.65 (1H, d), 7.55 (2H, d), 7.35 (2H, m), 7.25 (1H, t).
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Yield
80%

Synthesis routes and methods II

Procedure details

1-Benzhydryl-5-phenyl-pyrimidine-2,4-dione (0.13 g, 0.35 mmol) was added to solution of triflic acid (0.09 mL, 0.99 mmol) in TFA (0.87 mL) cooled to 0° C. The reaction mixture was stirred for 2 hrs and then quenched by addition of ice. The white precipitate was filtered and dried. The filtrate was diluted with EtOAc and the two phases were separated. The aqueous layer was further extracted with EtOAc (3×15 mL), the combined organic phases were dried over Na2SO4 and the solvent was removed under reduced pressure. The crude was taken up with a 1:1 dichloromethane/diethyl ether mixture; the product precipitated as white solid that was filtered and combined to the first fraction isolated (0.06 g, 65%). Analytical data were consistent with those reported in the literature (J. Org. Chem. 1990, 55, 1396-1399); 1H NMR (400 MHz, DMSO-d6) δ 7.25-7.30 (m 1H), 7.32-7.39 (m, 2H), 7.51-7.56 (m 2H), 7.60 (s 1H), 11.10 (br s, 1H), 11.22 (br s, 1H). MS (ESI) m/z: 187 [M-H]−.
Name
1-Benzhydryl-5-phenyl-pyrimidine-2,4-dione
Quantity
0.13 g
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Reaction Step One
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0.09 mL
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0.87 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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